Cas no 51165-03-8 (L-Methioninamide, L-phenylalanylglycyl-L-leucyl-)

L-Methioninamide, L-phenylalanylglycyl-L-leucyl- structure
51165-03-8 structure
Product name:L-Methioninamide, L-phenylalanylglycyl-L-leucyl-
CAS No:51165-03-8
MF:C22H35N5O4S
MW:465.6094
CID:363076
PubChem ID:9941031

L-Methioninamide, L-phenylalanylglycyl-L-leucyl- Chemical and Physical Properties

Names and Identifiers

    • L-Methioninamide, L-phenylalanylglycyl-L-leucyl-
    • (2S)-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanamide
    • L-phenylalanylglycyl-L-leucyl-L-methioninamide
    • Substance P(8-11)
    • Phe-Gly-Leu-Met-NH2
    • FGLM-NH2
    • 51165-03-8
    • H-Phe-Gly-Leu-Met-NH2
    • DTXSID90433060
    • L-Phe-Gly-L-Leu-L-Met-NH2
    • CHEBI:191175
    • Phenylalanyl-glycyl-leucyl-methioninamide
    • Inchi: InChI=1S/C22H35N5O4S/c1-14(2)11-18(22(31)27-17(20(24)29)9-10-32-3)26-19(28)13-25-21(30)16(23)12-15-7-5-4-6-8-15/h4-8,14,16-18H,9-13,23H2,1-3H3,(H2,24,29)(H,25,30)(H,26,28)(H,27,31)/t16-,17-,18-/m0/s1
    • InChI Key: JIJRURCWBONLPN-BZSNNMDCSA-N
    • SMILES: N[C@H](C(NCC(N[C@H](C(N[C@H](C(N)=O)CCSC)=O)CC(C)C)=O)=O)CC1=CC=CC=C1

Computed Properties

  • Exact Mass: 465.24097579g/mol
  • Monoisotopic Mass: 465.24097579g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 14
  • Complexity: 625
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 182Ų

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